
Vedaprofen-d3
Descripción general
Descripción
Vedaprofen-d3 is a deuterium-labeled derivative of Vedaprofen, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used as an analytical standard in pharmaceutical research. The compound is known for its selective inhibition of cyclooxygenase-1 (COX-1), which plays a crucial role in the inflammatory process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Vedaprofen-d3 involves the incorporation of deuterium atoms into the Vedaprofen molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Vedaprofen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Pharmacodynamics and Pharmacokinetics
Pharmacodynamics : Vedaprofen-d3 has shown significant effects in reducing inflammatory markers. A study involving ponies demonstrated that vedaprofen administered at a dosage of 1 mg/kg resulted in significant inhibition of thromboxane B2 synthesis and reduced oedematous swelling and leukocyte infiltration in inflammatory exudate . The compound's ability to inhibit ex vivo serum thromboxane B2 synthesis indicates its potential utility in treating conditions characterized by acute inflammation.
Pharmacokinetics : The pharmacokinetics of this compound are characterized by enantioselectivity, where the R(-) enantiomer displays greater plasma concentrations compared to the S(+) enantiomer over time. This enantioselective behavior affects the drug's distribution and elimination half-life, which are crucial for optimizing dosing regimens in clinical settings .
Veterinary Medicine
This compound is predominantly used in veterinary contexts. Its applications include:
- Pain Management : Effective in alleviating pain associated with musculoskeletal injuries in horses and other animals.
- Anti-inflammatory Treatment : Used to manage inflammation due to conditions such as arthritis or post-surgical recovery.
The efficacy of this compound in these applications stems from its ability to modulate inflammatory pathways, making it a valuable tool in veterinary pharmacotherapy.
Potential Human Applications
While primarily utilized in veterinary medicine, there is growing interest in exploring this compound's potential applications in human medicine. Given its anti-inflammatory properties, it could be investigated for conditions such as:
- Chronic Inflammatory Diseases : Conditions like rheumatoid arthritis or osteoarthritis may benefit from this compound's ability to reduce inflammation.
- Postoperative Pain Management : Its efficacy in managing pain could make it a candidate for postoperative care protocols.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound:
- Equine Studies : In a controlled study involving ponies, this compound significantly reduced markers of inflammation and pain, demonstrating its therapeutic potential in equine practice .
- Comparative Studies : Research comparing this compound with other NSAIDs has shown favorable outcomes regarding safety and efficacy profiles, suggesting that it may offer advantages over traditional treatments .
Mecanismo De Acción
Vedaprofen-d3 exerts its effects by selectively inhibiting cyclooxygenase-1 (COX-1), an enzyme involved in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX-1, this compound reduces the production of these mediators, thereby exerting its anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Carprofen-d3: Another deuterium-labeled NSAID with similar applications in analytical chemistry.
Ketoprofen-d3: A deuterium-labeled derivative of Ketoprofen, used for similar purposes.
Ibuprofen-d3: A deuterium-labeled version of Ibuprofen, widely used in research
Uniqueness: Vedaprofen-d3 is unique due to its selective inhibition of cyclooxygenase-1 (COX-1), which distinguishes it from other NSAIDs that may inhibit both COX-1 and cyclooxygenase-2 (COX-2). This selectivity can result in fewer gastrointestinal side effects compared to non-selective NSAIDs .
Actividad Biológica
Vedaprofen-d3 is a deuterated form of vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, focusing on its pharmacological mechanisms, efficacy in clinical applications, and relevant research findings.
Vedaprofen belongs to the propionic acid derivative class of NSAIDs. It functions by inhibiting the cyclooxygenase (COX) enzyme system, which is crucial in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain. This compound retains these properties due to its structural similarity to the parent compound.
Key Characteristics:
- Chemical Structure: this compound is a stable isotope-labeled compound, which allows for enhanced tracking in metabolic studies.
- Mechanism: Inhibition of COX enzymes leads to decreased production of prostaglandins, resulting in reduced inflammation and pain relief .
Pharmacokinetics
Vedaprofen is rapidly absorbed after oral administration, with a bioavailability of 80-90%. However, food intake can significantly reduce this absorption. The drug has a terminal half-life ranging from 350 to 500 minutes, and steady-state concentrations are achieved quickly with repeated dosing. It is highly bound to plasma proteins and extensively metabolized, with metabolites showing reduced biological activity compared to the parent compound .
Efficacy in Clinical Applications
This compound has been studied for its effectiveness in treating musculoskeletal disorders and soft tissue injuries in horses. Clinical trials have demonstrated its ability to alleviate pain associated with various conditions:
- Indications: Reduction of inflammation and pain relief in traumatic injuries and surgical trauma.
- Dosage: Administered orally, often prior to anticipated surgical procedures to mitigate post-operative pain .
Research Findings and Case Studies
Numerous studies have explored the biological activity of this compound, particularly focusing on its pharmacodynamics and therapeutic outcomes:
- Inhibition Studies: this compound has shown significant inhibition of prostaglandin E2 (PGE2) synthesis in equine models. This effect is crucial for managing inflammatory responses during acute injuries .
- Comparative Studies: Research comparing vedaprofen with other NSAIDs indicates that it may have a favorable side effect profile, particularly regarding gastrointestinal safety in horses .
- Metabolic Studies: The use of stable isotope labeling (as seen with this compound) allows for precise tracking of drug metabolism and disposition in vivo. This can provide insights into how modifications affect pharmacokinetics and therapeutic efficacy .
Data Table: Summary of Pharmacological Effects
Parameter | Vedaprofen | This compound |
---|---|---|
Chemical Class | Propionic Acid Derivative | Propionic Acid Derivative |
Bioavailability | 80-90% | Similar |
Half-life | 350-500 minutes | Similar |
Primary Action | COX Inhibition | COX Inhibition |
Target Species | Horses | Horses |
Common Indications | Pain relief, anti-inflammatory | Pain relief, anti-inflammatory |
Propiedades
IUPAC Name |
2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUGVMQFWFVFBX-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676194 | |
Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185054-34-5 | |
Record name | 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1185054-34-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.